molecular formula C23H15ClF3N3O4S B2369666 Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-61-3

Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2369666
CAS No.: 851950-61-3
M. Wt: 521.9
InChI Key: IBXRAQGIZJDNNA-UHFFFAOYSA-N
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Description

The compound Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate features a thieno[3,4-d]pyridazine core substituted at position 3 with a 4-chlorophenyl group, at position 4 with an oxo moiety, and at position 5 with a 2-(trifluoromethyl)benzamido side chain. Structural elucidation of such compounds often relies on crystallographic tools like SHELXL for refinement and ORTEP-III for molecular visualization .

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N3O4S/c1-2-34-22(33)18-15-11-35-20(28-19(31)14-5-3-4-6-16(14)23(25,26)27)17(15)21(32)30(29-18)13-9-7-12(24)8-10-13/h3-11H,2H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXRAQGIZJDNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thienopyridazine family. This compound exhibits significant biological activity due to its unique structural features, which include an ester group, an amide group, and a heterocyclic structure. Its potential therapeutic applications span various fields, especially in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C19H16ClF3N2O3S\text{C}_{19}\text{H}_{16}\text{ClF}_{3}\text{N}_{2}\text{O}_{3}\text{S}

Structural Features

FeatureDescription
Ester Group Contributes to solubility and biological activity.
Amide Group Enhances binding affinity to biological targets.
Chlorophenyl Group Potentially increases lipophilicity and biological interactions.
Trifluoromethyl Group Impacts electronic properties and may enhance receptor binding.

Antimicrobial Properties

Research indicates that compounds within the thienopyridazine class exhibit notable antimicrobial activity against various pathogens. This compound has shown effectiveness in preliminary studies against both Gram-positive and Gram-negative bacteria.

Allosteric Modulation of Adenosine Receptors

This compound has been identified as a potential allosteric modulator for adenosine receptors, particularly the A1 receptor. Studies have shown that it can stabilize agonist-receptor-G protein complexes, enhancing the understanding of its mechanism of action in neurological and cardiological applications .

Inhibition of Tau Aggregation

Recent studies have reported that thienopyridazines can inhibit tau fibrillization, a process implicated in neurodegenerative diseases such as Alzheimer's. The compound's structural integrity is crucial for its efficacy in preventing tau aggregation .

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Investigation as an Allosteric Modulator

In a pharmacological study assessing various derivatives of thienopyridazines, this compound was found to exhibit a pA2 value of 7.8 in antagonistic assays against the A1 receptor. This suggests strong potential for therapeutic applications in conditions related to adenosine signaling .

Scientific Research Applications

Research indicates that compounds similar to Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit significant biological activity:

  • Antimicrobial Properties :
    • Compounds in this class have shown effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives with similar structures have been documented to possess antimicrobial capabilities against organisms like Escherichia coli and Pseudomonas aeruginosa .
  • Allosteric Modulation :
    • There is evidence suggesting that this compound may act as an allosteric modulator for adenosine receptors. This property could have therapeutic implications in cardiology and neurology, potentially affecting pathways related to cardiovascular health and neurological functions .
  • Anti-inflammatory Effects :
    • Some studies have indicated that related compounds may possess anti-inflammatory properties, making them candidates for further investigation in treating inflammatory diseases .

Applications in Medicinal Chemistry

The unique combination of functional groups in this compound makes it a promising candidate for various applications:

Application AreaDescription
Antimicrobial AgentsPotential use in developing new antibiotics or antifungal medications.
Neurological DisordersInvestigation as a treatment option for conditions like anxiety or depression due to its action on adenosine receptors.
Anti-inflammatory DrugsDevelopment of drugs targeting inflammation-related diseases.

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The target compound and analogs from and share a thieno[3,4-d]pyridazine core, while the compound in adopts a pyrrolo[3,2-d]pyrimidine system. The latter’s reduced planarity may alter π-π stacking interactions in biological targets .

Position 3 Substituents :

  • The 4-chlorophenyl group (target) offers moderate steric bulk and electron-withdrawing effects compared to the bulkier 4-(trifluoromethyl)phenyl () or simpler phenyl (). Chlorine’s smaller size may enhance binding pocket compatibility in hydrophobic environments.

The 3-phenylpropanamido group () lacks a trifluoromethyl moiety, reducing electron-withdrawing effects.

Implications of Structural Variations

Steric and Electronic Effects

  • Chlorine vs. Trifluoromethyl : The 4-chlorophenyl group (target) provides a balance between lipophilicity (ClogP ≈ 2.8) and polarity, whereas 4-(trifluoromethyl)phenyl () increases hydrophobicity (ClogP ≈ 3.5), possibly affecting membrane permeability.

Crystallographic Insights

  • SHELX software has been critical in resolving the thieno[3,4-d]pyridazine derivatives’ conformations, particularly in distinguishing the orientation of the trifluoromethyl group . The compound in required single-crystal X-ray analysis to resolve its pyrrolo-pyrimidine core and dipentyl-amino substituent .

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